molecular formula C23H22O4 B3090619 6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene CAS No. 1212389-87-1

6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene

Cat. No.: B3090619
CAS No.: 1212389-87-1
M. Wt: 362.4 g/mol
InChI Key: SONOGXSWMVNWJK-UHFFFAOYSA-N
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Description

6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with a methoxy group, dimethyl substitutions, and a naphthyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the methoxy and dimethyl groups. The naphthyl group is then added through a series of coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in modifying the aromatic rings or the chromene core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-8-(4-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene
  • 6-Methoxy-2-naphthonitrile

Uniqueness

What sets 6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene apart is its specific combination of functional groups and the naphthyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methoxy-6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-14-22(17-10-6-8-15-7-4-5-9-16(15)17)18-11-20-21(26-13-25-20)12-19(18)27-23(14,2)24-3/h4-12,14,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONOGXSWMVNWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)OC)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene
Reactant of Route 2
6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene
Reactant of Route 3
6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene
Reactant of Route 4
Reactant of Route 4
6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene
Reactant of Route 5
6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene
Reactant of Route 6
6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene

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